ARC12

Description

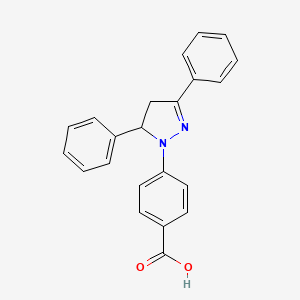

The exact mass of the compound 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is 342.136827821 g/mol and the complexity rating of the compound is 512. The solubility of this chemical has been described as 37.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-22(26)18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYRYLONUXSKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386104 | |

| Record name | 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64433-38-1 | |

| Record name | 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ARC-12 clinical trial inclusion and exclusion criteria

An In-depth Technical Guide to the ARC-12 Clinical Trial: Inclusion and Exclusion Criteria

This guide provides a comprehensive overview of the inclusion and exclusion criteria for the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary anti-tumor activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction to the ARC-12 Clinical Trial

The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion trial.[1][2][3] The study investigates the combination of two investigational immunotherapeutic agents:

-

AB308: An Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody.[2] TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[2]

-

Zimberelimab (AB122): An anti-PD-1 monoclonal antibody.[2] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T cell activation.

The rationale for this combination is to simultaneously block two distinct inhibitory pathways, TIGIT and PD-1, to enhance the anti-tumor immune response.[2]

Signaling Pathway of TIGIT and PD-1 Inhibition

The following diagram illustrates the targeted signaling pathways of AB308 and zimberelimab. TIGIT, expressed on T cells and NK cells, interacts with its ligand CD155 on tumor cells, leading to the suppression of the anti-tumor immune response. Similarly, the interaction of PD-1 on T cells with PD-L1 on tumor cells also results in immune suppression. By blocking these interactions, AB308 and zimberelimab aim to restore and enhance the ability of the immune system to recognize and attack cancer cells.

Inclusion Criteria

To be eligible for the ARC-12 trial, participants must meet the following criteria.

General Inclusion Criteria

| Criteria | Description |

| Informed Consent | Capable of giving signed informed consent, which includes compliance with the requirements and restrictions listed in the informed consent form (ICF) and in the protocol.[1] |

| Age | ≥ 18 years of age (or age ≥ regionally approved age of consent for participation in investigational clinical studies) at the time of signing the informed consent.[1] |

| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1.[1] |

| Organ and Marrow Function | Adequate organ and marrow function. Specific laboratory values for hematology and chemistry were not detailed in the reviewed public documents. |

| Contraception | Contraceptive use by men and women should be consistent with local regulations regarding the methods of contraception for those participating in clinical studies.[1] |

Disease-Specific Inclusion Criteria

The ARC-12 trial includes a dose-escalation phase and a dose-expansion phase with specific criteria for each.

| Phase | Patient Population |

| Dose Escalation | Participants with any type of solid tumor for which no standard treatment is currently available, or participants with non-Hodgkin Lymphoma that has progressed on prior chemotherapy and are unable to receive stem cell transplant or adoptive cell transfer.[4] |

| Dose Expansion | Participants with specific advanced malignancies, including but not limited to, Non-Small Cell Lung Cancer (NSCLC), Melanoma, Cervical Cancer, Multiple Myeloma, Diffuse Large B-Cell Lymphoma (DLBCL), Gastric Cancer, Gastroesophageal Junction Adenocarcinoma, and Esophageal Cancer.[1] |

Exclusion Criteria

Participants meeting any of the following criteria are ineligible for the ARC-12 trial.

| Category | Criteria | Description |

| Prior Treatment | Prior anti-TIGIT antibody | Prior treatment with an anti-TIGIT antibody.[1] |

| Prior systemic therapy | Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose of study treatment.[1] | |

| Prior immunotherapy discontinuation | Discontinued prior immunotherapy for immune-related adverse events with a high severity.[1] | |

| Medical History | Major surgery or trauma | History of trauma or major surgery within 28 days prior to the first dose of study treatment.[1] |

| Autoimmune disease | Any active or prior autoimmune disease that required treatment within 3 years of the first dose of study treatment.[1] |

Experimental Protocols

The ARC-12 study follows a phased approach to evaluate the safety and efficacy of the combination therapy.

Study Design Overview

The trial consists of two main parts: a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and preliminary efficacy in specific tumor types.

Dosing Information

-

Dose Escalation: Participants receive escalating doses of AB308 in combination with zimberelimab.

-

Dosing Frequency: The combination is administered either every 3 weeks (Q3W) or every 4 weeks (Q4W).[2]

-

Dose Expansion: Participants are treated at the determined RP2D.

Logical Relationships of Inclusion and Exclusion Criteria

The selection of participants for the ARC-12 trial is a multi-step process governed by a set of logical criteria to ensure patient safety and the scientific validity of the study.

This guide provides a detailed summary of the inclusion and exclusion criteria for the ARC-12 clinical trial based on publicly available information. For complete and definitive details, the official study protocol should be consulted.

References

In-Depth Technical Guide: The ARC-12 Trial for Advanced Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary efficacy of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab (AB122) in patients with advanced solid tumors and hematologic malignancies.

Executive Summary

The ARC-12 trial is a first-in-human, open-label, dose-escalation, and dose-expansion study designed to assess the therapeutic potential of dual checkpoint inhibition targeting both the TIGIT and PD-1 pathways.[1] Less than a third of patients typically respond to anti-PD-(L)1 monotherapy, highlighting the need for combination therapies to improve response rates and survival.[1] The trial investigates whether the addition of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, to zimberelimab, an anti-PD-1 monoclonal antibody, can enhance anti-tumor immunity in patients with advanced malignancies for which no standard-of-care therapy exists or has failed.[1]

Data Presentation

While final and comprehensive data from the ARC-12 trial have not been fully published in a peer-reviewed journal, preliminary findings have been reported.

Table 1: Preliminary Efficacy of AB308 and Zimberelimab in ARC-12

| Cancer Type | Objective Response Rate (ORR) |

| Non-Small Cell Lung Cancer (NSCLC) | 11% |

| Hepatocellular Carcinoma (HCC) | 11% |

| Gastric/Gastroesophageal Junction (GEJ) Cancer | 21% |

Note: Data is based on preliminary results and may be subject to change with further analysis and longer follow-up.

Detailed safety data with a breakdown of adverse events by type and grade is anticipated upon formal publication of the trial results. Early reports suggest that zimberelimab has been generally well-tolerated in previous studies, with common side effects including fatigue, fever, and skin rash, which were mostly mild.[2]

Experimental Protocols

Study Design and Objectives

The ARC-12 trial is a Phase 1/1b multicenter, open-label study with two main parts: a dose-escalation phase and a dose-expansion phase.[1]

-

Primary Objectives: To assess the safety and tolerability of AB308 in combination with zimberelimab and to determine the recommended Phase 2 dose (RP2D).[1]

-

Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination, to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of AB308 and zimberelimab, and to assess the immunogenicity of AB308.[1]

Patient Population

Eligible participants were adults (≥ 18 years) with histologically or cytologically confirmed advanced solid tumors for which no standard therapy was available or had failed.[1][3] Key inclusion and exclusion criteria are summarized below.

Table 2: Key Eligibility Criteria for the ARC-12 Trial

| Inclusion Criteria | Exclusion Criteria |

| ECOG performance status of 0 or 1.[1] | Prior treatment with an anti-TIGIT antibody.[4] |

| At least one measurable lesion as per RECIST v1.1 for solid tumors or the Lugano classification for lymphoma.[1] | Active or prior autoimmune disease requiring systemic treatment within the last 3 years.[4] |

| Adequate organ and bone marrow function.[5] | Major surgery within 28 days prior to the first dose.[4] |

| Prior chemotherapy, targeted therapy, or immunotherapy within 28 days of the first dose.[4] |

Treatment Administration

-

Dose Escalation: Patients received escalating doses of AB308 in combination with a fixed dose of zimberelimab.[2] The study utilized a "3+3" dose-escalation design.[1]

-

Dosing Schedules: The combination was administered intravenously once every 3 weeks (Q3W) or once every 4 weeks (Q4W).[1] Zimberelimab was administered at 360 mg for the Q3W schedule and 480 mg for the Q4W schedule.[4]

-

Dose Expansion: Upon determination of the RP2D, enrollment was expanded in specific cohorts for various malignancies, including NSCLC, melanoma, cervical cancer, gastric/GEJ cancer, and hematologic malignancies.[1][5]

Efficacy and Safety Assessments

-

Tumor Response: Tumor assessments were conducted at baseline and periodically throughout the trial. Efficacy was evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) for solid tumors and the Lugano classification for lymphomas.[1]

-

Safety Monitoring: Safety and tolerability were monitored continuously through the assessment of adverse events (AEs), laboratory tests, vital signs, and physical examinations. AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Pharmacokinetic and Immunogenicity Assessment

-

Pharmacokinetics (PK): Blood samples were collected at various time points to characterize the PK profiles of both AB308 and zimberelimab. Non-compartmental methods were planned for the analysis of PK parameters.[1]

-

Immunogenicity: The development of anti-drug antibodies (ADAs) against AB308 was assessed.[1]

Signaling Pathways and Experimental Workflows

TIGIT and PD-1 Signaling Pathways

The combination of AB308 and zimberelimab is designed to simultaneously block two key inhibitory pathways that suppress anti-tumor immune responses.

Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.

ARC-12 Trial Workflow

The following diagram illustrates the overall workflow of a patient's journey through the ARC-12 clinical trial.

Caption: High-level workflow of the ARC-12 clinical trial.

References

ARC-12 Study: A Technical Overview of Combined TIGIT and PD-1 Blockade in Hematologic Malignancies

Disclaimer: As of December 2025, detailed quantitative data from the hematologic malignancy cohorts of the ARC-12 study, including efficacy and comprehensive safety results, have not been made publicly available in scientific literature, conference presentations, or press releases. This guide provides a technical overview based on the publicly accessible study design, mechanism of action of the investigational agents, and general clinical trial information.

Executive Summary

The ARC-12 trial (NCT04772989) is a Phase 1/1b clinical study evaluating the safety, tolerability, and preliminary efficacy of a novel immunotherapy combination in patients with advanced solid tumors and hematologic malignancies.[1][2] This guide focuses on the planned investigation within the hematologic malignancy cohorts, specifically relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM). The core of the ARC-12 study is the dual blockade of two key immune checkpoint pathways: TIGIT (T cell Immunoglobulin and ITIM domain) and PD-1 (Programmed cell death protein 1).

The investigational agents are AB308, an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab (AB122), an anti-PD-1 monoclonal antibody.[2] The scientific rationale for this combination is based on the distinct and potentially synergistic roles of the TIGIT and PD-1 pathways in suppressing anti-tumor immunity. This document outlines the proposed mechanism of action, the clinical trial protocol, and visualizes the underlying scientific and operational frameworks.

Mechanism of Action: Dual Immune Checkpoint Blockade

TIGIT and PD-1 are co-inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[2] Cancer cells can exploit these pathways to evade immune destruction.

-

The PD-1/PD-L1 Axis: PD-1, upon binding to its ligand PD-L1 (which is often overexpressed on tumor cells), delivers an inhibitory signal that dampens T-cell activation, proliferation, and cytotoxic functions.

-

The TIGIT/CD155 Axis: TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155 (also known as PVR), which is present on antigen-presenting cells and some tumor cells. TIGIT's binding to CD155 leads to the suppression of T cell and NK cell activity.[2]

Preclinical models suggest that the simultaneous blockade of both TIGIT and PD-1 can result in a more robust and durable anti-tumor immune response than the inhibition of either pathway alone. AB308 is designed to block the TIGIT-CD155 interaction, while zimberelimab prevents the PD-1/PD-L1 signaling cascade. The Fc-enabled structure of AB308 may also contribute to the depletion of T-regulatory cells, further enhancing the anti-tumor immune response.

Signaling Pathway

Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab.

Experimental Protocols

The ARC-12 study is a Phase 1/1b, multicenter, open-label trial structured with a dose-escalation phase followed by a dose-expansion phase.[2]

Patient Population

Eligible patients for the hematologic malignancy cohorts include adults with pathologically confirmed relapsed/refractory Non-Hodgkin Lymphoma (including DLBCL) or Multiple Myeloma who have received and failed standard-of-care therapies.[2] Key inclusion and exclusion criteria are summarized in the table below.

Table 1: Key Eligibility Criteria for ARC-12 Hematologic Malignancy Cohorts

| Inclusion Criteria | Exclusion Criteria |

| Age ≥ 18 years | Prior treatment with an anti-TIGIT antibody |

| ECOG Performance Status of 0 or 1 | Active or prior autoimmune disease requiring systemic treatment |

| Measurable disease per Lugano Classification (for NHL) | Major surgery within 28 days of first dose |

| ≤ 5 prior lines of systemic therapy | Prior immunotherapy discontinued for severe immune-related adverse events |

| Adequate organ and marrow function | Prior chemotherapy, targeted therapy, or other investigational drugs within 28 days |

Source: ClinicalTrials.gov (NCT04772989) and ASH Publications.[1][2]

Treatment Regimen

The study evaluates different dosing schedules for the combination of AB308 and zimberelimab, administered intravenously.

The dose-escalation phase for each part aims to determine the Recommended Dose for Expansion (RDE). Once the RDE is established, the dose-expansion phase enrolls patients into disease-specific cohorts, including DLBCL and MM, to further evaluate safety and preliminary efficacy.[2]

Study Endpoints

The primary and secondary endpoints for the ARC-12 study are as follows:

-

Primary Endpoints:

-

Safety and tolerability of the combination therapy.[2]

-

Incidence of Dose-Limiting Toxicities (DLTs).

-

-

Secondary Endpoints:

Quantitative Data Summary

As previously stated, specific quantitative data from the hematologic malignancy cohorts of the ARC-12 study are not yet publicly available. For illustrative purposes, the following tables represent the structure that would be used to present such data.

Table 2: Illustrative Patient Demographics and Baseline Characteristics (Hematologic Malignancies)

| Characteristic | DLBCL Cohort (N=X) | MM Cohort (N=Y) |

| Median Age (Range) | Data not available | Data not available |

| Sex (Male/Female) | Data not available | Data not available |

| ECOG Status (0/1) | Data not available | Data not available |

| Median Prior Lines of Therapy | Data not available | Data not available |

| Refractory to Last Therapy | Data not available | Data not available |

Table 3: Illustrative Efficacy Outcomes (Hematologic Malignancies)

| Outcome | DLBCL Cohort (N=X) | MM Cohort (N=Y) |

| Objective Response Rate (ORR) | Data not available | Data not available |

| Complete Response (CR) | Data not available | Data not available |

| Partial Response (PR) | Data not available | Data not available |

| Stable Disease (SD) | Data not available | Data not available |

| Progressive Disease (PD) | Data not available | Data not available |

| Median Duration of Response | Data not available | Data not available |

Table 4: Illustrative Treatment-Emergent Adverse Events (TEAEs) in >10% of Patients

| Adverse Event (MedDRA) | All Grades (%) | Grade ≥3 (%) |

| Fatigue | Data not available | Data not available |

| Nausea | Data not available | Data not available |

| Anemia | Data not available | Data not available |

| Neutropenia | Data not available | Data not available |

| Pruritus | Data not available | Data not available |

| Infusion-related reaction | Data not available | Data not available |

Experimental Workflow

The general workflow for a patient participating in the ARC-12 study is outlined below.

Caption: General patient workflow in the ARC-12 clinical trial.

Conclusion

The ARC-12 study represents a scientifically robust investigation into the potential of dual TIGIT and PD-1 blockade for patients with advanced hematologic malignancies. The combination of AB308 and zimberelimab is designed to overcome immune suppression through two distinct and complementary pathways, offering a promising therapeutic strategy for heavily pre-treated patient populations with limited options, such as R/R DLBCL and MM. While the detailed results from these specific cohorts remain pending, the study design and the underlying mechanism of action provide a strong foundation for its continued investigation. The future disclosure of quantitative data from the ARC-12 trial is eagerly awaited by the scientific and medical communities to fully assess the clinical potential of this combination therapy in hematologic cancers.

References

AB308 and zimberelimab mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: AB308 and Zimberelimab

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting negative regulatory pathways that dampen anti-tumor immunity, these agents can unleash the body's own immune system to combat malignancies. This guide delves into the mechanisms of action of two such investigational agents: AB308, a novel anti-TIGIT monoclonal antibody, and zimberelimab, an anti-PD-1 monoclonal antibody. We will explore their individual roles in modulating immune responses, the scientific rationale for their combination, and the preclinical and clinical data that underpin their development.

Zimberelimab: Targeting the PD-1/PD-L1 Axis

Zimberelimab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody designed to block the programmed cell death protein 1 (PD-1) receptor.[1][2] The PD-1 pathway is a cornerstone of immune homeostasis, but it is frequently co-opted by tumors to evade immune destruction.[3][4]

Mechanism of Action

Activated T cells, which are crucial for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells, in turn, upregulate the expression of PD-1 ligands, primarily PD-L1 and PD-L2.[5] When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell activity, leading to:

-

Reduced T-cell proliferation and activation.[5]

-

Decreased production of essential cytokines like IL-2 and IFN-γ.[5]

-

Inhibition of the T cell's cytotoxic (cell-killing) function.[5]

-

Induction of T-cell "exhaustion," a state of dysfunction.

Zimberelimab functions by binding directly to the PD-1 receptor, physically preventing its interaction with PD-L1 and PD-L2.[1][2][6] This blockade effectively "releases the brakes" on the T cell, restoring its ability to recognize and mount a cytotoxic attack against tumor cells.[1][6]

Signaling Pathway

The interaction between PD-1 and its ligands initiates a downstream signaling cascade that inhibits T-cell function. By blocking this initial binding event, zimberelimab prevents the activation of this inhibitory cascade.

Caption: Zimberelimab blocks the PD-1 receptor on T cells, preventing interaction with PD-L1/L2 on tumor cells and restoring T-cell-mediated anti-tumor activity.

AB308: Targeting the TIGIT Pathway

AB308 is a humanized, Fc-enabled IgG1 monoclonal antibody that targets the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT).[7][8][9] TIGIT is another critical inhibitory checkpoint that is expressed on key immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[9][10][11][12]

Mechanism of Action

The TIGIT pathway involves a competitive interplay between an inhibitory receptor (TIGIT) and an activating receptor, CD226 (also known as DNAM-1).[13] Both receptors share the same ligands, primarily CD155 (also known as PVR) and CD112, which are often expressed on tumor cells and antigen-presenting cells (APCs).[10][11]

-

Inhibitory Signal: When CD155 binds to TIGIT, it delivers a powerful inhibitory signal that suppresses the function of T cells and NK cells.[14] TIGIT can also indirectly suppress immune responses by causing APCs to produce the immunosuppressive cytokine IL-10.[12][15]

-

Activating Signal: Conversely, when CD155 binds to CD226, it provides a co-stimulatory signal that promotes T-cell and NK-cell activation and enhances their anti-tumor functions.[7]

AB308 is designed to bind with high affinity to TIGIT, thereby blocking its interaction with CD155 and CD112.[7][9] This action has a dual effect:

-

It prevents the delivery of TIGIT-mediated inhibitory signals.[14]

-

It allows for increased binding of CD155 to the activating CD226 receptor, promoting a robust anti-tumor immune response.[7][9][16]

Furthermore, as an Fc-enabled IgG1 antibody, AB308 has the potential to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[9][13] This means that AB308 can flag TIGIT-expressing cells, such as the highly immunosuppressive Tregs within the tumor microenvironment, for destruction by NK cells.[9]

Signaling Pathway

AB308 intervenes in the competition between TIGIT and CD226, shifting the balance towards immune activation.

Caption: AB308 blocks TIGIT, preventing inhibitory signals and promoting CD226-mediated activation of T cells and NK cells.

Rationale for Combination Therapy

The TIGIT and PD-1 pathways represent two distinct, and often co-expressed, mechanisms of immune resistance. Tumor-infiltrating lymphocytes that are exhausted often show high levels of both PD-1 and TIGIT expression.[15] Therefore, blocking only one of these pathways may be insufficient to fully reinvigorate the anti-tumor immune response.

By combining AB308 and zimberelimab, it is possible to achieve a synergistic effect. Dual blockade can more effectively reverse T-cell exhaustion and enhance the activity of both T cells and NK cells, leading to improved tumor control compared to monotherapy.[11] Preclinical studies have shown that combining an anti-TIGIT antibody with an anti-PD-1 antibody results in greater tumor growth inhibition.[9]

Quantitative Data

Data from preclinical studies and early-phase clinical trials provide quantitative insights into the activity of AB308 and zimberelimab.

Table 1: Preclinical Characteristics of AB308

| Parameter | Finding | Source |

| Binding Affinity | High binding affinity for human TIGIT. | [9] |

| Blocking Activity | Potently blocks the TIGIT-CD155 interaction. | [9][16] |

| FcγR Signaling | Induces Fcγ receptor (FcγR)-mediated signaling. | [9][16] |

| ADCC Activity | Induces NK cell-driven ADCC against TIGIT-expressing target cells. | [9][16] |

| Functional Activity | Significantly increased IL-2 secretion by peripheral blood mononuclear cells, an effect enhanced by zimberelimab. | [9][16] |

Table 2: Clinical Trial Information for AB308 and Zimberelimab Combination

| Trial Identifier | Phase | Title | Interventions | Key Objectives |

| NCT04772989 (ARC-12) | Phase 1/1b | A Study to Evaluate AB308 in Combination With Zimberelimab in Participants With Advanced Malignancies. | AB308 (dose escalation) + Zimberelimab (360 mg Q3W or 480 mg Q4W). | Primary: Safety and tolerability. Secondary: Pharmacokinetics, immunogenicity, objective response rate.[8] |

Experimental Protocols

The characterization of AB308 and its combination with zimberelimab involves a range of in vitro and in vivo experimental protocols.

In Vitro Functional Assays

Objective: To evaluate the immunomodulatory activity of AB308 alone and in combination with zimberelimab.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Activation: PBMCs are activated using a superantigen, such as Staphylococcal enterotoxin A (SEA), to induce expression of immune checkpoints like TIGIT and PD-1.

-

Treatment: Activated PBMCs are treated with AB308, zimberelimab, the combination of both, or an isotype control antibody.

-

Analysis: After a set incubation period (e.g., 72 hours), the cell culture supernatant is collected.

-

Readout: The concentration of cytokines, such as IL-2, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array. An increase in IL-2 secretion indicates enhanced T-cell activation.[9]

Preclinical In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy of combination therapy in a living organism.

Methodology Workflow:

References

- 1. What is the mechanism of Zimberelimab? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 6. What is Zimberelimab used for? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. TIGIT in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]

- 13. arcusbio.com [arcusbio.com]

- 14. mdpi.com [mdpi.com]

- 15. TIGIT - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the ARC-12 Study: Background and Rationale for Dual TIGIT and PD-1 Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety, tolerability, and preliminary efficacy of AB308, an anti-TIGIT antibody, in combination with zimberelimab, an anti-PD-1 antibody. The content herein is based on publicly available information and is intended for a scientific audience.

Introduction and Rationale

The landscape of cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. These therapies have demonstrated durable clinical responses in a subset of patients across various malignancies. However, a significant proportion of patients do not respond to anti-PD-1 monotherapy, and many who initially respond eventually develop resistance.[1] This has spurred the investigation of combination therapies aimed at overcoming these limitations and enhancing the anti-tumor immune response.

The ARC-12 study is rooted in the scientific rationale of dual blockade of two distinct immune checkpoint pathways: TIGIT and PD-1. TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[1] Its ligand, CD155 (also known as PVR), is often upregulated on the surface of tumor cells. The binding of TIGIT to CD155 suppresses the function of T cells and NK cells, thereby dampening the anti-tumor immune response.[1] Preclinical models have shown that blockade of the TIGIT-CD155 interaction can reverse this immunosuppression.[1]

Zimberelimab is a humanized IgG4 monoclonal antibody that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2. By inhibiting the PD-1 pathway, zimberelimab is designed to restore the anti-tumor activity of T cells.

The central hypothesis of the ARC-12 study is that the combination of AB308 (an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody) and zimberelimab will result in a more robust and durable anti-tumor immune response than either agent alone.[1] By simultaneously targeting two key inhibitory pathways, the combination therapy aims to augment the activity of zimberelimab and extend its clinical benefit to a broader patient population.[1]

Data Presentation

As of the latest publicly available information, detailed quantitative results from the ARC-12 study have not been formally published or presented at major scientific conferences. Press releases have indicated that data from this Phase 1/1b study will be used to inform future development plans.[2] Therefore, tables summarizing quantitative data such as objective response rates, duration of response, and pharmacokinetic parameters are not yet available. This section will be updated as data becomes publicly accessible.

Experimental Protocols

The ARC-12 study (NCT04772989) is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[3]

Study Design:

-

Phase 1b (Dose Escalation): This phase is designed to determine the recommended dose for expansion (RDE) of AB308 in combination with zimberelimab.[1] It follows a 3+3 dose-escalation design, where cohorts of patients receive escalating doses of AB308 in combination with a fixed dose of zimberelimab.[1] The primary objective of this phase is to assess the safety and tolerability of the combination and to identify any dose-limiting toxicities (DLTs).[1]

-

Dose Expansion: Once the RDE is established, the study will enroll patients into disease-specific expansion cohorts to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination in specific cancer types.[1] These cohorts include patients with non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, and hematologic malignancies (diffuse large B-cell lymphoma [DLBCL] or multiple myeloma [MM]).[1]

Patient Population:

Eligible participants are adults with advanced solid tumors for which no standard therapy is available, or those with relapsed/refractory non-Hodgkin lymphoma who are not candidates for stem cell transplant or adoptive cell therapy.[1] Key inclusion criteria include an ECOG performance status of 0 or 1 and at least one measurable lesion.[1]

Treatment:

AB308 and zimberelimab are administered intravenously.[1] The study evaluates both a once-every-3-weeks (Q3W) and a once-every-4-weeks (Q4W) dosing schedule.[1]

Endpoints:

-

Primary Endpoints: The primary endpoints of the study are to assess the safety and tolerability of the combination of AB308 and zimberelimab.[1]

-

Secondary Endpoints: Secondary endpoints include evaluating the pharmacokinetics and immunogenicity of the combination, as well as its preliminary anti-tumor activity as measured by Objective Response Rate (ORR).[1] In the dose-expansion phase, additional secondary endpoints include Disease Control Rate (DCR) and Duration of Response (DoR).[1]

Mandatory Visualizations

Caption: Dual blockade of TIGIT and PD-1 inhibitory pathways.

Caption: High-level workflow of the ARC-12 clinical trial.

References

Preclinical data supporting the ARC-12 trial

An In-depth Guide to the Preclinical Data Supporting the ARC-12 Trial of AB308 and Zimberelimab

This technical guide provides a comprehensive overview of the preclinical data for AB308 (anti-TIGIT antibody) and zimberelimab (anti-PD-1 antibody), the combination therapy being evaluated in the ARC-12 clinical trial (NCT04772989) for advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Introduction to the TIGIT and PD-1 Pathways

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor found on various immune cells, including CD8+ T cells, CD4+ T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[4][5][6] TIGIT competes with the activating receptor CD226 (DNAM-1) to bind with the ligand CD155, which is often expressed on cancer cells and antigen-presenting cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response.[4][5][6]

Programmed cell death-1 (PD-1) is another critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is frequently overexpressed on tumor cells. The PD-1/PD-L1 interaction inhibits T-cell proliferation and cytokine production, enabling tumor cells to evade the immune system.

The ARC-12 trial is a Phase 1/1b study designed to evaluate the safety and efficacy of co-administering AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, and zimberelimab, a fully human anti-PD-1 monoclonal antibody.[1][7] The preclinical data suggest that the dual blockade of TIGIT and PD-1 pathways can lead to a more robust and durable anti-tumor immune response.[4][8]

AB308: An Anti-TIGIT Monoclonal Antibody

AB308 is a humanized wild-type IgG1 anti-TIGIT antibody designed to block the interaction between TIGIT and its ligand CD155.[4][5][9] This blockade is intended to enhance the anti-tumor immune response through several mechanisms.

Quantitative Data for AB308

| Parameter | Value | Method | Source |

| Binding Affinity (KD) | High affinity for human TIGIT | In vitro binding assays | [4][8] |

| TIGIT/CD155 Blockade | Potent | In vitro competition assays | [4][8] |

| Fcγ Receptor (FcγR) Signaling | Induced | FcγR signaling assays | [4][8] |

| ADCC Activity | Induced NK cell-driven ADCC | ADCC Luciferase Reporter Assay | [5] |

| IL-2 Secretion (with zimberelimab) | Significantly increased | Peripheral Blood Mononuclear Cell (PBMC) activation with superantigen A | [4][8] |

Experimental Protocols for AB308

In Vitro Binding and Competition Assays: The binding affinity of AB308 to human TIGIT and its ability to block the TIGIT/CD155 interaction were assessed using standard in vitro techniques. These methods likely included surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs) to quantify binding kinetics and competitive inhibition.[4][8]

Fcγ Receptor (FcγR) Signaling and ADCC Assays: To evaluate the Fc-mediated functions of AB308, FcγR signaling was measured. An Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Luciferase Reporter Assay was utilized with human TIGIT-expressing CHO cells as targets. This assay demonstrated that AB308 induces signaling through FcγRI, FcγRIIIa (F158 variant), and FcγRIIIa (V158 variant).[5]

PBMC Activation Assay: Human peripheral blood mononuclear cells (PBMCs) were activated with superantigen A in the presence of AB308, zimberelimab, or the combination. IL-2 secretion was measured as a marker of T-cell activation. The combination of AB308 and zimberelimab resulted in a significant increase in IL-2 secretion compared to either agent alone.[4][8]

In Vivo Syngeneic Mouse Tumor Models: To assess the in vivo anti-tumor activity, surrogate Fc-silent and Fc-enabled anti-mouse TIGIT antibodies were used in combination with an anti-PD-1 antibody in the MC38 syngeneic tumor model. Mice with established tumors were treated with the antibodies, and tumor growth was monitored.[5][10]

Zimberelimab (AB122): An Anti-PD-1 Monoclonal Antibody

Zimberelimab (also known as GLS-010) is a fully human anti-PD-1 monoclonal IgG4 antibody.[7][11] It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2.

Quantitative Data for Zimberelimab

| Parameter | Value | Method | Source |

| Binding Affinity (KD) to PD-1 | 1.75 x 10-10 M | Surface Plasmon Resonance | [11] |

| PD-1/PD-L1 & PD-L2 Blockade | Effective | Cell-based binding assays | [11] |

| In Vivo Anti-Tumor Activity | Statistically significant | MC38 tumor model in human PD-1 knock-in mice | [11] |

| Terminal Half-life | 16.2 days | Population Pharmacokinetic (PopPK) analysis | [12] |

Experimental Protocols for Zimberelimab

In Vitro Affinity and Blocking Assays: The binding affinity of zimberelimab to the PD-1 receptor was determined using surface plasmon resonance. Its ability to block the binding of PD-L1 and PD-L2 to PD-1 was evaluated in cell-based assays.[11]

Allogeneic Mixed Lymphocyte Reaction (MLR): To assess the functional activity of zimberelimab on T-cell activation, an allogeneic mixed lymphocyte reaction was performed. This assay measured the stimulatory effect on T-cell proliferation and activation.[11]

In Vivo Tumor Model: The anti-tumor efficacy of zimberelimab was evaluated in a syngeneic MC38 colon adenocarcinoma tumor model in human PD-1 knock-in mice.[11]

Signaling Pathways and Experimental Workflows

TIGIT/CD226 Signaling Pathway

Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition. AB308 blocks this interaction.

Dual Blockade of TIGIT and PD-1

References

- 1. ashpublications.org [ashpublications.org]

- 2. tipranks.com [tipranks.com]

- 3. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. arcusbio.com [arcusbio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. arcusbio.com [arcusbio.com]

- 11. Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arcusbio.com [arcusbio.com]

TIGIT Pathway Blockade: A Technical Overview of ARC-12 and the Broader Anti-TIGIT Landscape

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) pathway and the therapeutic implications of its blockade, with a specific focus on ARC-12 (also known as AB308). Given that detailed data on the early-phase ARC-12 program is limited in the public domain, this guide will also draw upon data from other clinical-stage anti-TIGIT antibodies, particularly domvanalimab, another anti-TIGIT agent from Arcus Biosciences, to provide a comprehensive understanding of this immunotherapeutic approach.

The TIGIT Signaling Pathway: A Key Regulator of Anti-Tumor Immunity

TIGIT is an inhibitory immune checkpoint receptor predominantly expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2][3] Its primary ligand, CD155 (also known as the poliovirus receptor or PVR), is often overexpressed on tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment.[2][4] The interaction between TIGIT and CD155 initiates a signaling cascade that suppresses the anti-tumor activity of T cells and NK cells.[4][5]

Several mechanisms contribute to TIGIT-mediated immunosuppression:

-

Direct Inhibition: Upon binding to CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoglobulin tail-tyrosine (ITT)-like motif in the cytoplasmic tail of TIGIT become phosphorylated.[1][2] This leads to the recruitment of SHIP phosphatases, which in turn dampens T-cell receptor (TCR) signaling and reduces the production of pro-inflammatory cytokines like IFN-γ.[5]

-

Competition with Co-stimulatory Receptors: TIGIT competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to CD155.[6][7] TIGIT has a higher affinity for CD155 than CD226, thereby preventing the activating signals that are crucial for T-cell and NK-cell mediated cytotoxicity.[6][7]

-

Modulation of APC Function: The TIGIT-CD155 interaction on dendritic cells (DCs) can lead to an increase in the production of the immunosuppressive cytokine IL-10 and a decrease in the pro-inflammatory cytokine IL-12.[6][7] This fosters a tolerogenic tumor microenvironment.

ARC-12 (AB308): An Fc-Enabled Anti-TIGIT Monoclonal Antibody

ARC-12, also known as AB308, is a humanized IgG1 monoclonal antibody designed to block the TIGIT pathway.[8] Its mechanism of action involves binding to TIGIT on T cells and NK cells, thereby preventing its interaction with CD155. This blockade is intended to restore the anti-tumor activity of these immune cells.[8] Preclinical models have suggested that AB308 can reverse TIGIT-CD155-mediated T-cell inhibition.[8]

A key feature of ARC-12 is its "Fc-enabled" design. The Fc region of an antibody can engage with Fc receptors on other immune cells, such as macrophages and NK cells, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) of TIGIT-expressing cells, including Tregs. This dual mechanism of action—checkpoint blockade and depletion of immunosuppressive cells—is a subject of ongoing investigation in the field of anti-TIGIT therapy.[9]

Clinical Development of ARC-12 and Other Anti-TIGIT Antibodies

ARC-12 is being evaluated in the Phase 1/1b ARC-12 study (NCT04672203), an open-label, dose-escalation and expansion trial.[8] This study is assessing the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab (an anti-PD-1 antibody) in patients with advanced solid tumors and hematologic malignancies.[8][10] The rationale for combining anti-TIGIT and anti-PD-1 therapies is based on the frequent co-expression of TIGIT and PD-1 on exhausted T cells in the tumor microenvironment.[7] By blocking both pathways, it is hypothesized that a more robust and durable anti-tumor immune response can be achieved.[7][11]

While specific quantitative data from the ARC-12 trial is not yet widely published, data from other clinical trials of anti-TIGIT antibodies, such as Arcus's other anti-TIGIT antibody domvanalimab, provide insights into the potential of this therapeutic class.

| Trial Name | Investigational Drug(s) | Cancer Type | Key Findings |

| ARC-7 (Phase 2) [12] | Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) vs. Zimberelimab alone | First-line, metastatic, PD-L1-high NSCLC | At a median follow-up of 11.8 months, the combination of domvanalimab and zimberelimab showed an Objective Response Rate (ORR) of 41% and a median Progression-Free Survival (PFS) of 12.0 months, compared to an ORR of 27% and a median PFS of 5.4 months for zimberelimab monotherapy.[12] |

| EDGE-Gastric (Phase 2) [13][14] | Domvanalimab + Zimberelimab + Chemotherapy | First-line, locally advanced unresectable or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma | At a median follow-up of 8.1 months, the combination demonstrated an ORR of 59% overall, with an ORR of 80% in patients with PD-L1-high tumors. The 6-month landmark PFS rate was 77% for all patients.[13] |

| CITYSCAPE (Phase 2) [7] | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) vs. Atezolizumab alone | First-line, PD-L1-positive, locally advanced or metastatic NSCLC | The combination therapy showed an improved ORR (37.3% vs. 21.1%) and a longer median PFS (5.6 vs. 3.9 months) compared to atezolizumab monotherapy. |

Experimental Protocols for Evaluating TIGIT Pathway Blockade

The development and evaluation of anti-TIGIT antibodies like ARC-12 involve a series of preclinical and clinical experiments to characterize their mechanism of action, efficacy, and safety. While specific protocols for ARC-12 are proprietary, the following outlines the general methodologies employed in the field.

-

Binding and Affinity Assays:

-

ELISA (Enzyme-Linked Immunosorbent Assay): To determine the binding affinity and specificity of the antibody to recombinant TIGIT protein.

-

Surface Plasmon Resonance (SPR): To measure the on- and off-rates of the antibody-TIGIT interaction, providing a detailed kinetic profile.

-

Flow Cytometry: To confirm the binding of the antibody to TIGIT expressed on the surface of immune cells (e.g., primary T cells, NK cells, or cell lines engineered to express TIGIT).

-

-

In Vitro Functional Assays:

-

T-cell Activation Assays:

-

Primary T cells are stimulated in vitro (e.g., with anti-CD3/CD28 beads) in the presence or absence of the anti-TIGIT antibody and a TIGIT ligand (e.g., cells expressing CD155).

-

Readouts include T-cell proliferation (e.g., using CFSE or BrdU incorporation assays) and cytokine production (e.g., IFN-γ, TNF-α, IL-2) measured by ELISA, Luminex, or intracellular flow cytometry.

-

-

NK Cell Cytotoxicity Assays:

-

NK cells are co-cultured with target tumor cells that express CD155 in the presence of the anti-TIGIT antibody.

-

NK cell-mediated killing of tumor cells is assessed using methods such as chromium-51 release assays or flow cytometry-based cytotoxicity assays.

-

-

Treg Suppression Assays:

-

To evaluate the effect of the anti-TIGIT antibody on the suppressive function of regulatory T cells.

-

-

-

In Vivo Animal Models:

-

Syngeneic Mouse Tumor Models:

-

Immunocompetent mice are implanted with tumor cells that express the relevant ligands for the TIGIT pathway.

-

Mice are treated with a murine surrogate of the anti-TIGIT antibody, alone or in combination with other immunotherapies.

-

Tumor growth is monitored over time, and survival is assessed.

-

-

Humanized Mouse Models:

-

Immunodeficient mice are engrafted with human immune cells and a human tumor cell line.

-

These models allow for the in vivo testing of human-specific anti-TIGIT antibodies.

-

-

The ARC-12 study design provides a framework for the clinical evaluation of an anti-TIGIT antibody.[8]

-

Phase 1 (Dose Escalation):

-

Primary Objective: To determine the safety and tolerability of the drug and identify the recommended Phase 2 dose (RP2D). This involves monitoring for dose-limiting toxicities (DLTs).

-

Pharmacokinetics (PK): Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion.

-

-

Phase 1b (Dose Expansion):

-

Primary Objective: To further evaluate the safety and preliminary efficacy of the RP2D in specific patient cohorts defined by cancer type.

-

Pharmacodynamics (PD): Biomarker studies are conducted on blood and tumor tissue samples to assess the biological effects of the drug, such as receptor occupancy on target immune cells and changes in immune cell populations and their activation status.

-

Efficacy: Preliminary anti-tumor activity is assessed by measuring tumor responses according to established criteria (e.g., RECIST for solid tumors).

-

Conclusion

The TIGIT pathway represents a significant inhibitory axis that limits anti-tumor immunity. Blockade of this pathway with monoclonal antibodies like ARC-12 holds the promise of reinvigorating the immune response against cancer, particularly in combination with other checkpoint inhibitors such as anti-PD-1 therapy. While detailed clinical data for ARC-12 is still emerging, the broader landscape of anti-TIGIT antibody development, including encouraging results from trials of domvanalimab and other agents, suggests that this therapeutic strategy has the potential to become a valuable addition to the cancer immunotherapy arsenal. Continued research and the maturation of data from ongoing clinical trials will be crucial in defining the precise role of TIGIT blockade in the treatment of various malignancies.

References

- 1. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. conigen.com [conigen.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 7. Anti-TIGIT therapies for solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. arcusbio.com [arcusbio.com]

- 11. kuickresearch.com [kuickresearch.com]

- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 13. gilead.com [gilead.com]

- 14. gilead.com [gilead.com]

The Role of Anti-PD-1 Monoclonal Antibody in the ARC-12 Trial: A Technical Overview

An in-depth examination of the ARC-12 trial reveals the integral role of the anti-PD-1 monoclonal antibody, zimberelimab, in a combination therapy strategy aimed at overcoming resistance to immunotherapy in advanced malignancies. This technical guide synthesizes available data on the trial's design, experimental protocols, and clinical outcomes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this ongoing investigation.

The ARC-12 trial, a Phase 1/1b, multicenter, open-label study (NCT04772989), is designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab, a human immunoglobulin G4 (IgG4) anti-PD-1 monoclonal antibody.[1][2] The trial is enrolling patients with various advanced solid tumors and hematologic malignancies, including non-small cell lung cancer (NSCLC), melanoma, gastrointestinal (GI) cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[2][3]

The rationale for this combination therapy stems from the distinct but complementary roles of the PD-1 and TIGIT pathways in suppressing anti-tumor immunity. By blocking both checkpoints, the therapy aims to achieve a more robust and durable anti-cancer immune response.

Quantitative Data Summary

Preliminary efficacy data from the ARC-12 trial have shown encouraging signals in certain patient populations. The combination of AB308 and zimberelimab demonstrated an objective response rate (ORR) of 11% in patients with non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and a more pronounced ORR of 21% in patients with gastric or gastroesophageal junction (GEJ) cancers.[4] Notably, clinical outcomes were reportedly better in patients with high expression of PD-L1, a key biomarker for response to anti-PD-1 therapy.[4]

Further detailed quantitative data from the various dose-escalation and expansion cohorts are anticipated as the trial progresses and results are formally published or presented at major oncology conferences.

Table 1: ARC-12 Trial Patient Demographics and Baseline Characteristics (Anticipated Data)

| Characteristic | Dose Escalation Cohorts | Dose Expansion Cohorts |

| Number of Patients | - | - |

| Age, Median (Range) | - | - |

| Sex (Male/Female) | - | - |

| ECOG Performance Status (0/1) | - | - |

| Cancer Types | Various Advanced Malignancies | NSCLC, Melanoma, GI, Cervical, DLBCL, MM |

| Prior Lines of Therapy, Median (Range) | - | - |

| PD-L1 Expression Status (High/Low/Negative) | - | - |

Table 2: Preliminary Efficacy of AB308 in Combination with Zimberelimab (ARC-12)[4]

| Cancer Type | Objective Response Rate (ORR) |

| Non-Small Cell Lung Cancer (NSCLC) | 11% |

| Hepatocellular Carcinoma (HCC) | 11% |

| Gastric/Gastroesophageal Junction (GEJ) Cancer | 21% |

Experimental Protocols

Study Design and Treatment

The ARC-12 trial employs a dose-escalation and dose-expansion design.[2] The dose-escalation phase utilizes a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AB308 in combination with a fixed dose of zimberelimab.[3] Once the RP2D is established, the trial proceeds to the dose-expansion phase, where specific cohorts of patients with different cancer types are enrolled to further evaluate the safety and efficacy of the combination.[2][3]

Zimberelimab is administered intravenously at a dose of 360 mg every three weeks (Q3W) or 480 mg every four weeks (Q4W), depending on the cohort.[4] The dose of AB308 is escalated in different cohorts.

Key Methodologies

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood samples are collected at specified time points to evaluate the concentration-time profiles of both AB308 and zimberelimab. These analyses will determine key PK parameters such as clearance, volume of distribution, and half-life. PD assessments will likely involve the analysis of immune cell populations and cytokine levels in peripheral blood and tumor biopsies to understand the biological effects of the combination therapy.

-

Biomarker Analysis: A central component of the ARC-12 trial is the evaluation of predictive biomarkers. While specific assay details are not fully public, it is standard practice in such trials to assess PD-L1 expression in tumor tissue using immunohistochemistry (IHC). The specific antibody clone and scoring system used for PD-L1 assessment are crucial for interpreting the results and comparing them across studies. Other potential biomarkers of interest may include tumor mutational burden (TMB), microsatellite instability (MSI) status, and the expression of TIGIT and its ligands on tumor and immune cells.

-

Efficacy Evaluation: Tumor responses are assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) for solid tumors and appropriate criteria for hematologic malignancies. Key efficacy endpoints include ORR, duration of response (DoR), and progression-free survival (PFS).

Signaling Pathways and Experimental Workflows

Anti-PD-1 (Zimberelimab) Signaling Pathway

Zimberelimab functions by blocking the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This interaction normally leads to the inhibition of T-cell activation and proliferation. By disrupting this inhibitory signal, zimberelimab unleashes the anti-tumor activity of T-cells.

Caption: Anti-PD-1 mAb blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

ARC-12 Trial Experimental Workflow

The workflow of the ARC-12 trial follows a structured path from patient screening to data analysis, encompassing dose escalation and expansion phases to thoroughly evaluate the combination therapy.

Caption: High-level workflow of the ARC-12 clinical trial from screening to data analysis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]

- 3. s202.q4cdn.com [s202.q4cdn.com]

- 4. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

In-Depth Technical Guide to the ARC-12 Trial: Patient Population and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ARC-12 clinical trial, focusing on its patient population characteristics, experimental design, and the underlying scientific rationale. The ARC-12 trial is a Phase 1/1b, first-in-human, open-label, dose-escalation, and dose-expansion study evaluating the safety and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab (AB122), an anti-PD-1 monoclonal antibody, in patients with advanced malignancies.[1]

Patient Population Characteristics

The ARC-12 trial enrolled adult patients (≥ 18 years of age) with a variety of advanced solid tumors and hematologic malignancies for whom no standard-of-care therapy was available or who were relapsed or refractory to prior treatments.[1] The dose-expansion cohorts of the study were designed to enroll patients with specific cancer types, including non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[1]

While specific quantitative data on the baseline demographics of the enrolled population in the ARC-12 trial have not been publicly released in detail, the eligibility criteria provide a framework for understanding the patient cohort.

Table 1: ARC-12 Trial Inclusion Criteria [2]

| Criteria | Description |

| Age | ≥ 18 years |

| Performance Status | Eastern Cooperative Oncology Group (ECOG) score of 0 or 1 |

| Disease Status | Pathologically confirmed advanced solid tumors or hematologic malignancies with no available standard therapy, or relapsed/refractory disease. At least one measurable lesion per RECIST 1.1 for solid tumors or Lugano classification for lymphoma.[1] |

| Prior Therapy | Patients may have received prior systemic therapies. |

| Organ Function | Adequate organ and marrow function. |

| Informed Consent | Capable of giving signed informed consent. |

Table 2: ARC-12 Trial Key Exclusion Criteria [2][3]

| Criteria | Description |

| Prior Treatment | Prior treatment with an anti-TIGIT antibody. |

| Recent Major Surgery | History of major surgery within 28 days prior to the first dose of study treatment. |

| Autoimmune Disease | Active or prior autoimmune disease that required systemic treatment within 3 years of the first dose. |

| Recent Therapy | Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose. |

| Immunotherapy Discontinuation | Discontinuation of prior immunotherapy due to severe immune-related adverse events. |

Experimental Protocols

The ARC-12 study was designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of AB308 in combination with zimberelimab.[4]

Study Design and Treatment

The trial consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and efficacy in specific tumor types.[1] Patients received both AB308 and zimberelimab intravenously.[1][5] The study evaluated different dosing schedules, including once every 3 weeks (Q3W) and once every 4 weeks (Q4W).[1]

Key Methodologies

Pharmacokinetics (PK) Assessment: Standardly, pharmacokinetic analysis of monoclonal antibodies involves the collection of serial blood samples at predefined time points before and after drug administration.[6][7] These samples are then analyzed using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA), to determine the concentration of the therapeutic antibodies (AB308 and zimberelimab) in the serum or plasma.[8][9] Key PK parameters calculated include:

-

Cmax: Maximum observed concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, which reflects total drug exposure.

-

t1/2: Half-life, a measure of how long it takes for the drug concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Non-compartmental methods are often used for the analysis of PK data in such trials.[1]

Immunogenicity Assessment: The potential for patients to develop anti-drug antibodies (ADAs) against AB308 and zimberelimab is a critical safety endpoint. Immunogenicity is typically assessed using a tiered approach with highly sensitive screening assays, often based on ELISA or electrochemiluminescence (ECL) technology.[10][11][12][13][14] Samples that test positive in the screening assay are then subjected to a confirmatory assay to reduce the risk of false-positive results. Positive samples are further characterized for their neutralizing capacity in a cell-based or ligand-binding neutralizing antibody (NAb) assay.

Objective Response Rate (ORR) Assessment: The clinical activity of the combination therapy is evaluated by assessing the objective response rate. Tumor assessments are performed at baseline and at regular intervals during the study. For solid tumors, the response is typically evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[15][16][17][18][19] For lymphoma patients, the Lugano classification is used.[20][21][22][23][24] These criteria categorize the tumor response as follows:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Signaling Pathways and Experimental Workflow

TIGIT and PD-1 Signaling Pathway

The scientific rationale for the ARC-12 trial is based on the complementary mechanisms of action of anti-TIGIT and anti-PD-1 antibodies. TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are co-inhibitory receptors expressed on the surface of activated T cells and Natural Killer (NK) cells. Their engagement with their respective ligands, primarily expressed on tumor cells and antigen-presenting cells, leads to the suppression of anti-tumor immunity.

Caption: TIGIT and PD-1 signaling pathway and the mechanism of action of AB308 and zimberelimab.

ARC-12 Trial Experimental Workflow

The workflow of the ARC-12 trial follows a standard design for a Phase 1/1b study, starting with patient screening and enrollment, followed by treatment and comprehensive monitoring.

Caption: A generalized experimental workflow for the ARC-12 clinical trial.

References

- 1. ashpublications.org [ashpublications.org]

- 2. trials.arcusbio.com [trials.arcusbio.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]

- 5. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 7. Pharmacokinetics of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Monoclonal Antibodies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. Enzyme-linked Immunosorbent Assay - Creative Biolabs [creative-biolabs.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. marinbio.com [marinbio.com]

- 13. pharma-iq.com [pharma-iq.com]

- 14. ELISA - Wikipedia [en.wikipedia.org]

- 15. project.eortc.org [project.eortc.org]

- 16. radiopaedia.org [radiopaedia.org]

- 17. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 19. RECIST 1.1 – RECIST [recist.eortc.org]

- 20. Staging and response assessment of lymphoma: a brief review of the Lugano classification and the role of FDG-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jnm.snmjournals.org [jnm.snmjournals.org]

- 22. cdn.amegroups.cn [cdn.amegroups.cn]

- 23. ashpublications.org [ashpublications.org]

- 24. radiopaedia.org [radiopaedia.org]

An In-depth Technical Guide to the Core Objectives of the ARC-12 Phase 1b Study

This technical guide provides a detailed overview of the primary objectives, experimental design, and underlying scientific rationale of the ARC-12 phase 1b clinical trial. The study evaluates the safety and efficacy of a novel combination immunotherapy for advanced malignancies.

Introduction and Scientific Rationale

The ARC-12 study is a Phase 1/1b, first-in-human, open-label, dose-escalation, and dose-expansion clinical trial.[1][2] It is designed to assess the combination of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, with zimberelimab (AB122), an anti-PD-1 monoclonal antibody, in patients with advanced solid tumors or hematologic malignancies.[1]

The scientific basis for this combination therapy lies in the complementary mechanisms of the TIGIT and PD-1 pathways in suppressing anti-tumor immunity.[1] T cell Immunoglobulin and ITIM domain (TIGIT) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[1] Its ligand, CD155, is often upregulated on tumor cells. The binding of TIGIT to CD155 suppresses the function of T and NK cells, thereby inhibiting the immune response against the tumor.[1] Preclinical models have demonstrated that AB308 can reverse this TIGIT-CD155-mediated T cell inhibition.[1]

PD-1 is another critical immune checkpoint receptor that, upon binding to its ligands (PD-L1/L2), inhibits T cell activity. While PD-1 inhibitors have shown significant clinical benefit, a substantial portion of patients do not respond to monotherapy.[1] The ARC-12 study hypothesizes that the dual blockade of both the TIGIT and PD-1 pathways will result in a more robust and durable anti-tumor immune response.[1]

Primary and Secondary Objectives

The core objectives of the ARC-12 study are to establish the safety and preliminary efficacy of the AB308 and zimberelimab combination.

| Objective Type | Objective | Endpoints |

| Primary | To evaluate the safety and tolerability of AB308 in combination with zimberelimab.[1][2][3] | - Incidence and severity of adverse events (AEs)- Dose-limiting toxicities (DLTs)- Determination of the recommended dose for expansion (RDE) |

| Secondary | To assess the pharmacokinetic (PK) profile of AB308 when administered with zimberelimab.[1] | - Maximum concentration (Cmax)- Area under the curve (AUC)- Half-life (t1/2) |

| Secondary | To evaluate the immunogenicity of AB308 and zimberelimab.[1] | - Incidence of anti-drug antibodies (ADAs) |

| Secondary | To assess the preliminary anti-tumor activity of the combination therapy.[1] | - Objective Response Rate (ORR) per RECIST for solid tumors or Lugano Classification for NHL[1] |

Experimental Protocols and Study Design

The ARC-12 study employs a multi-part design, including dose-escalation and dose-expansion phases, to systematically evaluate the investigational combination.

Patient Population

Eligible participants include adults (≥ 18 years) with advanced solid tumors for which no standard-of-care therapy exists, or with relapsed/refractory non-Hodgkin lymphoma (NHL).[1] Key inclusion criteria include an ECOG performance status of 0-1 and at least one measurable lesion.[1] Exclusion criteria include prior treatment with an anti-TIGIT antibody and active or prior autoimmune disease requiring treatment within the last 3 years.[2][4]

Dose Escalation

The dose-escalation phase aims to determine the recommended dose for expansion (RDE). The study evaluates two different dosing schedules for AB308 in combination with zimberelimab: once every 3 weeks (Q3W, Part A) and once every 4 weeks (Q4W, Part B).[1] The study follows a "3+3" design, a standard dose-escalation scheme in Phase 1 oncology trials.[1]

Dose Expansion

Once the RDE for a given schedule is determined, the study proceeds to the dose-expansion phase.[1] In this phase, larger cohorts of patients with specific types of cancer are enrolled to further evaluate the safety, tolerability, and anti-tumor activity of the combination at the RDE.[1] Expansion cohorts include non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[1]

Signaling Pathway

The dual blockade of TIGIT and PD-1 is intended to restore the anti-tumor function of T cells and NK cells. The following diagram illustrates the targeted signaling pathways.

References

Methodological & Application

Application Notes and Protocols: ARC-12 Clinical Trial

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ARC-12 clinical trial, including its design, objectives, and the methodologies for key experiments. The information is intended to guide researchers and professionals in understanding the framework of this clinical study investigating the combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody (zimberelimab).

ARC-12 Clinical Trial Protocol Summary

The ARC-12 trial is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3][4]

Study Objectives and Endpoints

The primary and secondary objectives of the ARC-12 trial are summarized in the table below.

| Objective Type | Objective Description | Endpoints |

| Primary | To assess the safety and tolerability of AB308 in combination with zimberelimab.[3] | - Incidence and severity of adverse events (AEs)- Incidence of dose-limiting toxicities (DLTs)- Determination of the recommended Phase 2 dose (RP2D) |

| Secondary | To evaluate the pharmacokinetic (PK) profile of AB308 and zimberelimab.[3] | - Maximum concentration (Cmax)- Time to maximum concentration (Tmax)- Area under the concentration-time curve (AUC) |

| Secondary | To assess the immunogenicity of AB308 and zimberelimab.[3] | - Incidence of anti-drug antibodies (ADAs) |

| Secondary | To evaluate the preliminary anti-tumor activity of the combination therapy.[3] | - Objective Response Rate (ORR)- Duration of Response (DOR)- Disease Control Rate (DCR)- Progression-Free Survival (PFS) |

| Secondary | To characterize the pharmacodynamic (PD) effects of the combination therapy. | - Biomarker analysis in tumor and blood samples |

Trial Design and Patient Population